molecular formula C10H8Cl3NO4 B5675569 methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate

methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate

Cat. No.: B5675569
M. Wt: 312.5 g/mol
InChI Key: NPOUGLLHLBGNBP-UHFFFAOYSA-N
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Description

Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate is a chemical compound known for its applications in various fields, particularly in agriculture as a fungicide. This compound is characterized by its complex structure, which includes a benzodioxole ring and a trichloromethyl group. It is widely used due to its effectiveness in controlling fungal diseases in crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate typically involves the reaction of 1,3-benzodioxole with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the trichloromethyl group, potentially altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the carbamate group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of carbamate derivatives.

Scientific Research Applications

Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its biological activity, particularly its fungicidal properties.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, especially those targeting fungal infections.

    Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.

Mechanism of Action

The mechanism of action of methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate involves the inhibition of fungal cell growth. The compound targets specific enzymes involved in the synthesis of fungal cell walls, disrupting their formation and leading to cell death. This mechanism makes it highly effective against a broad spectrum of fungal pathogens.

Comparison with Similar Compounds

    Carbendazim: Another fungicide with a similar mode of action but different chemical structure.

    Thiophanate-methyl: A related compound that also metabolizes into carbendazim in plants.

    Benomyl: A fungicide that shares structural similarities and is used for similar applications.

Uniqueness: Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate is unique due to its specific chemical structure, which provides distinct advantages in terms of stability and effectiveness. Its trichloromethyl group enhances its fungicidal activity, making it more potent compared to some of its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO4/c1-16-8(15)14-10(9(11,12)13)17-6-4-2-3-5-7(6)18-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUGLLHLBGNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1(OC2=CC=CC=C2O1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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